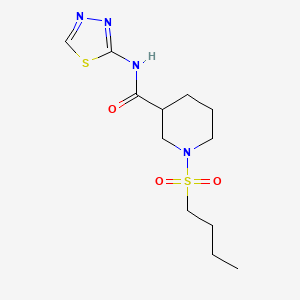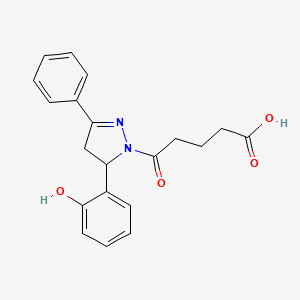![molecular formula C24H23NO5 B5410651 ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5410651.png)
ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound featuring an indole core structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which typically uses phenylhydrazine and cyclohexanone under acidic conditions . Another approach involves the aldol reaction of α,β-unsaturated ketones with isatins using arginine as an organocatalyst .
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxindoles.
Reduction: Formation of hydroxyindoles.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperature control to achieve desired products.
Major Products
The major products formed from these reactions include various substituted indoles and oxindoles, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
Ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors, influencing cellular processes such as apoptosis and inflammation . The exact mechanism may involve modulation of enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives such as:
- Indole-3-acetic acid
- 3-Hydroxyindole
- 3-Substituted-3-hydroxy-2-oxindoles
Uniqueness
Ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 2-[3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-2-30-22(27)17-25-21-15-9-8-14-20(21)24(29,23(25)28)16-19(26)13-7-6-12-18-10-4-3-5-11-18/h3-15,29H,2,16-17H2,1H3/b12-6+,13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAHQXJKJUCIIQ-PWHKKFIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C=C/C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(cyclopropylamino)sulfonyl]-5-(3-furyl)benzoic acid](/img/structure/B5410568.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5410573.png)
![N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride](/img/structure/B5410584.png)

![1-ethyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B5410621.png)
![N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5410627.png)
![rel-(3S,4S)-4-(2-naphthyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinol dihydrochloride](/img/structure/B5410635.png)
![(4S)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5410639.png)

![N-{2-[(ADAMANTAN-1-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}ACETAMIDE](/img/structure/B5410672.png)
![4-{[4-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5410677.png)
![5'-methyl-1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5410685.png)
![2-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5410693.png)
![7-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5410699.png)
